molecular formula C11H16F3N3 B2378983 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine CAS No. 2253640-88-7

2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine

Cat. No.: B2378983
CAS No.: 2253640-88-7
M. Wt: 247.265
InChI Key: HTQCGPHASLYNNY-UHFFFAOYSA-N
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Description

2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is a synthetic organic compound characterized by the presence of a trifluorobutyl group attached to a tetrahydroindazole ring

Scientific Research Applications

2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has several scientific research applications:

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of indazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

Preparation Methods

The synthesis of 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine typically involves multiple steps. One common method includes the acylation of an optically active amine with 2-methyl-4,4,4-trifluorobutanoic acid or its reactive derivatives, followed by separation of diastereomers and subsequent conversion to the desired product . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluorobutyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Comparison with Similar Compounds

Similar compounds to 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine include:

Properties

IUPAC Name

2-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h7,9H,1-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQCGPHASLYNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2CC1N)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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